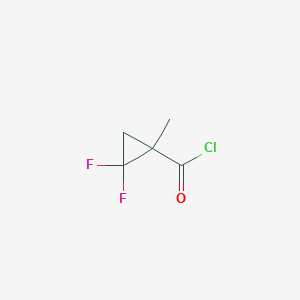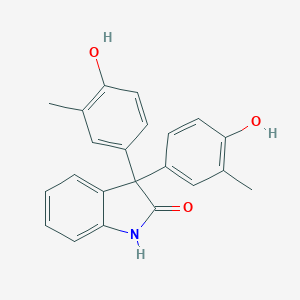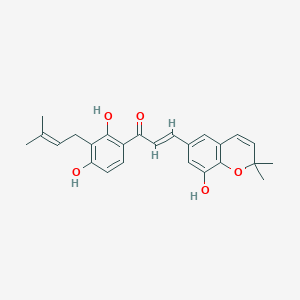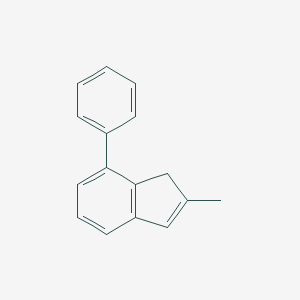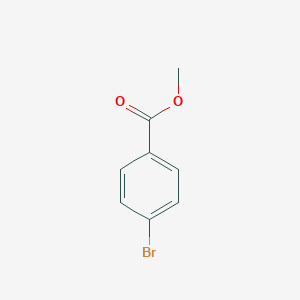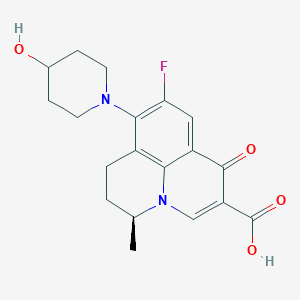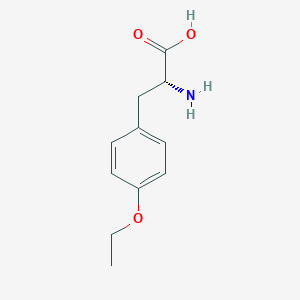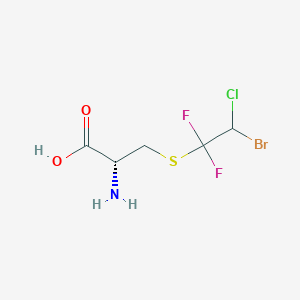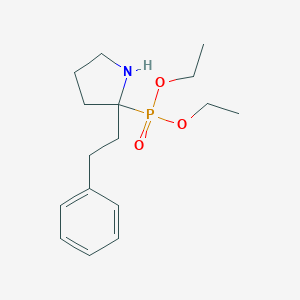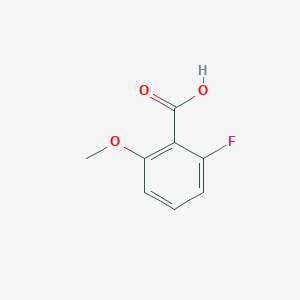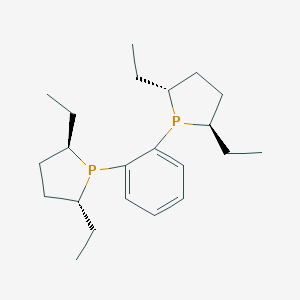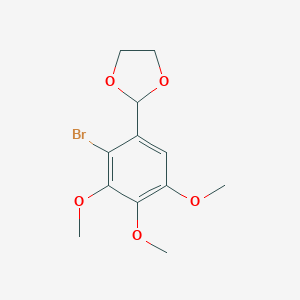
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane, also known as BTMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTMD is a heterocyclic compound that contains a dioxolane ring and a bromine atom attached to a trimethoxyphenyl group.
作用機序
The mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane is not fully understood. However, studies have shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to bind to metal ions and exhibit fluorescence, which makes it a potential candidate for metal ion sensing.
生化学的および生理学的効果
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit cytotoxicity towards cancer cells. Studies have also shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to exhibit fluorescent properties, which makes it a potential candidate for bioimaging and metal ion sensing.
実験室実験の利点と制限
One of the advantages of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its high purity and yield. The synthesis method for 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been optimized for large-scale production, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its potential toxicity towards living organisms. Careful handling and disposal of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane are necessary to avoid any adverse effects.
将来の方向性
There are several future directions for research on 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane. One potential direction is to study the mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in more detail to understand its cytotoxicity towards cancer cells. Another potential direction is to explore the potential use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a fluorescent probe for metal ion sensing in biological systems. Additionally, the use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a building block for the synthesis of novel materials with unique properties is another potential direction for research.
合成法
The synthesis of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction yields 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in high purity and yield. The synthesis method has been optimized for large-scale production of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane.
科学的研究の応用
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a ligand for transition metal catalyzed reactions.
特性
CAS番号 |
151166-78-8 |
|---|---|
製品名 |
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
分子式 |
C12H15BrO5 |
分子量 |
319.15 g/mol |
IUPAC名 |
2-(2-bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO5/c1-14-8-6-7(12-17-4-5-18-12)9(13)11(16-3)10(8)15-2/h6,12H,4-5H2,1-3H3 |
InChIキー |
YZRUCLIDVRHJSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
正規SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
同義語 |
2-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1,3-DIOXOLANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



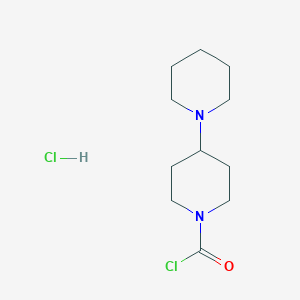
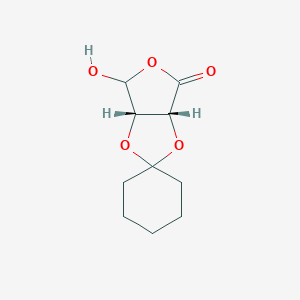
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
